molecular formula C23H17N3O5S B14098497 Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate

Cat. No.: B14098497
M. Wt: 447.5 g/mol
InChI Key: CGMLYPMOYUVRPL-UHFFFAOYSA-N
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Description

Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole moiety and the methyl benzoate group. Key reagents include various chlorinating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development in areas such as oncology and infectious diseases.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chromeno[2,3-c]pyrrole core with a thiadiazole moiety and a methyl benzoate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H17N3O5S

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 4-[7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C23H17N3O5S/c1-11-4-9-16-15(10-11)19(27)17-18(13-5-7-14(8-6-13)22(29)30-3)26(21(28)20(17)31-16)23-25-24-12(2)32-23/h4-10,18H,1-3H3

InChI Key

CGMLYPMOYUVRPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

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